N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide is a complex organic compound that features both benzofuran and furan rings These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell growth, potentially through disruption of cell division or metabolic processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways involved in cell growth and division, oxidative stress response, and viral replication.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Given the compound’s potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , it is likely that the compound induces changes at both the molecular and cellular levels that inhibit growth and proliferation of target cells or organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain benzofuran derivatives have shown increased cytotoxicity when substituted with halogens . Additionally, the reaction of benzofuran derivatives can be influenced by factors such as temperature and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The furan ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions can be employed to enhance the efficiency of the process . The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, and aldehydes.
Reduction: Formation of alcohols, amines, and hydrocarbons.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(benzofuran-2-yl)benzothiazole and 2-(benzofuran-2-yl)benzimidazole share similar structural features and biological activities.
Furan derivatives: Compounds like 5-bromofuran-2-carboxylic acid and 5-bromofuran-2-carboxaldehyde have similar reactivity and applications.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide is unique due to the combination of benzofuran and furan rings, along with the presence of the bromine atom and methoxyethyl group
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-14(9-18-16(19)12-6-7-15(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,14H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVIUKIOKNTLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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